molecular formula C7H10N2 B2943657 5,6,7,8-Tetrahydroimidazo[1,5-a]pyridine CAS No. 38666-30-7

5,6,7,8-Tetrahydroimidazo[1,5-a]pyridine

Cat. No. B2943657
CAS RN: 38666-30-7
M. Wt: 122.171
InChI Key: FYDYYNBALSEMHM-UHFFFAOYSA-N
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Description

5,6,7,8-Tetrahydroimidazo[1,5-a]pyridine is a chemical compound with the molecular formula C7H10N2 . It is a heterocyclic compound, which means it contains atoms of at least two different elements in its rings .


Synthesis Analysis

The synthesis of 5,6,7,8-Tetrahydroimidazo[1,5-a]pyridine derivatives has been reported in several studies . For instance, one method involves the condensation of 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide with aromatic aldehydes in ethanol at reflux . This process leads to the generation of hydrazone derivatives in 80–92% yield .


Molecular Structure Analysis

The InChI code for 5,6,7,8-Tetrahydroimidazo[1,5-a]pyridine is 1S/C7H10N2/c1-2-4-9-6-8-5-7(9)3-1/h5-6H,1-4H2 . This code provides a unique representation of the molecule’s structure, including information about the positions of the atoms and the connectivity between them .


Chemical Reactions Analysis

The chemical reactions involving 5,6,7,8-Tetrahydroimidazo[1,5-a]pyridine are complex and can vary depending on the specific conditions and reactants used . For example, one study reported the synthesis of carbohydrazide derivatives from commercially available 2-amino pyrimidine .


Physical And Chemical Properties Analysis

5,6,7,8-Tetrahydroimidazo[1,5-a]pyridine is a solid compound with a molecular weight of 122.17 . It should be stored in a dry environment at a temperature between 2-8°C .

Scientific Research Applications

Here is a comprehensive analysis of the scientific research applications of “5,6,7,8-Tetrahydroimidazo[1,5-a]pyridine”, focusing on unique applications across different fields:

Anticancer Activities

A novel class of 2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine Derivatives Bearing Sulfonamides has been synthesized and evaluated for their anticancer activities. These derivatives show promise in cancer treatment research .

Antibacterial Activity

The compound has been used to synthesize hydrazone derivatives that exhibit antibacterial activity. This application is crucial for developing new antibiotics and understanding bacterial resistance mechanisms .

Organocatalysis in Chemistry

A chiral nucleophilic organocatalyst bearing a 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine skeleton has been developed for enantioselective C-acylation of 3-substituted benzofuranones. This application is important for creating pharmaceuticals and other chemical products .

Pharmaceutical Development

In pharmaceutical research, the compound’s scaffold has been utilized to discover and analyze glutaminyl cyclase inhibitors of oral pathogens. This could lead to new treatments for oral diseases .

Chemical Synthesis

The compound has been used in various chemical synthesis processes such as alkylation or acylation reactions. These reactions are fundamental in creating diverse chemical entities for further application in different scientific fields .

Each of these applications demonstrates the versatility and importance of “5,6,7,8-Tetrahydroimidazo[1,5-a]pyridine” in scientific research. The compound’s ability to interact with biological systems and its utility in chemical synthesis make it a valuable subject of study across multiple disciplines.

BenchChem MDPI Molecules BMC Chemistry MDPI Molecules MDPI Pharmaceuticals RSC Publishing

Mechanism of Action

Target of Action

It’s worth noting that similar compounds have been found to exhibit antimicrobial activity , suggesting potential targets within bacterial cells.

Mode of Action

Related compounds have been shown to exhibit antimicrobial activity , which typically involves disrupting essential biological processes within bacterial cells.

Result of Action

Related compounds have been found to exhibit antimicrobial activity , suggesting that the compound may interfere with essential cellular processes in bacteria.

properties

IUPAC Name

5,6,7,8-tetrahydroimidazo[1,5-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2/c1-2-4-9-6-8-5-7(9)3-1/h5-6H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYDYYNBALSEMHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C=NC=C2C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

122.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,6,7,8-Tetrahydroimidazo[1,5-a]pyridine

CAS RN

38666-30-7
Record name 5H,6H,7H,8H-imidazo[1,5-a]pyridine
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Synthesis routes and methods

Procedure details

Reacting 3-hydroxymethyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine with cysteamine hydrochloride by the procedure of Example 1 gives 3-[2-aminoethyl)thiomethyl]-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine.
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